

In-Silico ADME and Pharmacokinetic Profiling of Pyran Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 5,6-Dihydro-4-methoxy-2H-pyran-2-one

Cat. No.: B13771767

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The development of novel therapeutic agents frequently involves the exploration of heterocyclic compounds, with pyran derivatives emerging as a promising scaffold due to their diverse pharmacological activities. In the early stages of drug discovery, in-silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties plays a pivotal role in identifying candidates with favorable drug-like characteristics. This guide provides a comparative analysis of recent in-silico studies on various pyran derivatives, presenting key data in a structured format, detailing the methodologies employed, and visualizing the computational workflows.

Comparative ADME/PK Data of Pyran Derivatives

The following tables summarize the in-silico predicted ADME and pharmacokinetic properties of different classes of pyran derivatives from recent studies. These predictions are crucial for assessing the potential of these compounds to be developed into orally bioavailable drugs.

Compound Class	Representative Compounds	Molecular Weight (g/mol)	LogP	H-bond Donors	H-bond Acceptors	Topological Polar Surface Area (TPSA) (Å²)	GI Absorption	BBB Permeant	Lipinski's Rule Violations	Reference
Chromene/Pyran Derivatives	Compound 7, 24, 67	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Good	Yes	Not Specified	[1]
Pyranol[2,3-c]pyrazoles	Compound 18	< 500	< 5	< 5	< 10	< 140	Low	No	0	[2]
4H-Pyran Derivatives	4g, 4j, 4d, 4k	< 500	< 5	< 5	< 10	Not Specified	High	Not Specified	0	[3]
Pyranol[3,2-c]pyridines	8a, 8b	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	[4]
Pyrazolopyrimidines	Compounds 7e, 7k, 7l	Not Specified	Not Specified	Not Specified	Not Specified	Not Specified	Good	Not Specified	Not Specified	[5]

Note: "Not Specified" indicates that the specific quantitative data was not available in the provided search results.

Compound Class	Representative Compounds	CYP450 Inhibition	P-glycoprotein (P-gp) Substrate	Bioavailability Score	Key Findings	Reference
Chromene/ Pyran Derivatives	Compound 7, 24, 67	Not Specified	Not Specified	Not Specified	Favorable binding affinity and stability for Parkinson's disease targets.	[1]
Pyrano[2,3- c]pyrazoles	Compound 18	No inhibition of major isoforms	Not Specified	0.55	Potential inhibitor of SARS-CoV-2 main protease with good pharmacokinetic profile.	[2]
4H-Pyran Derivatives	4g, 4j, 4d, 4k	Not Specified	Not Specified	Not Specified	Good oral bioavailability predicted, showing potential as antibacterial and antioxidant agents.	[3]
Pyrano[3,2- c]pyridines	8a, 8b	Not Specified	Not Specified	Not Specified	Promising anticancer activity with good	[4]

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Good
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profiles,
identified [\[5\]](#)
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Compound
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Experimental Protocols and Methodologies

The in-silico ADME and pharmacokinetic studies of pyran derivatives predominantly utilize a range of computational tools and methodologies to predict the drug-like properties of newly synthesized compounds.

Commonly Used In-Silico Tools:

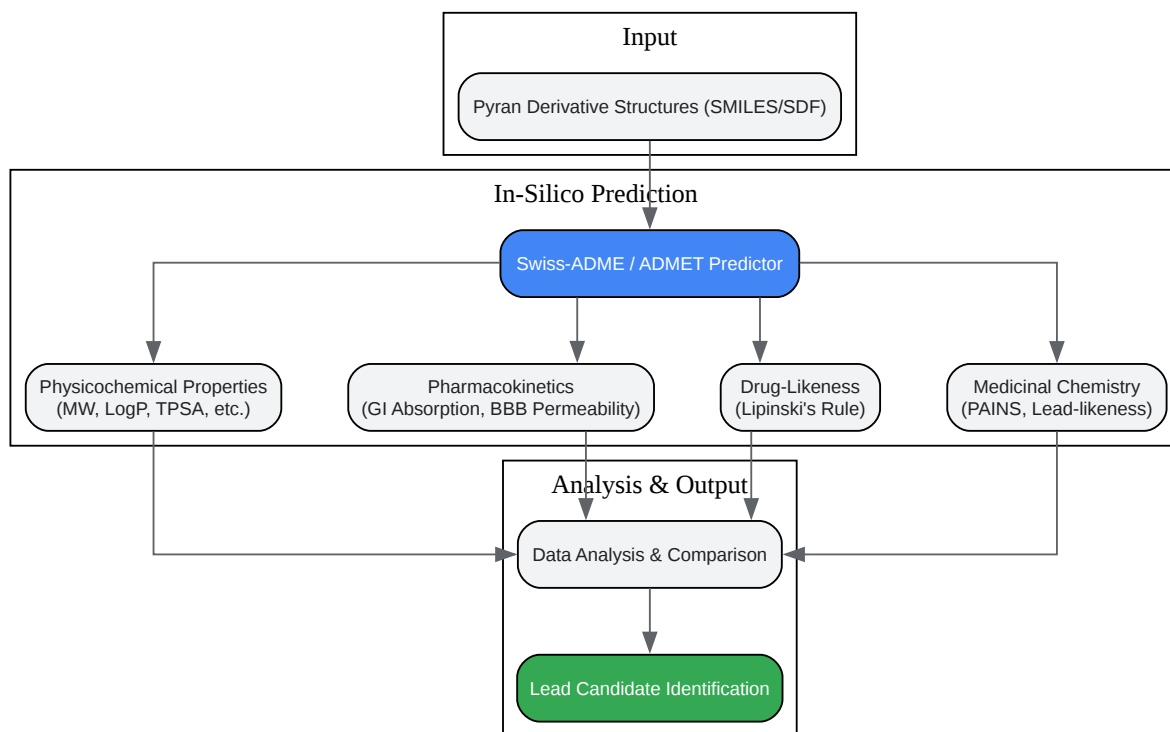
- Swiss-ADME: A popular web-based tool used for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[\[2\]](#) It provides insights into parameters governed by Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 (CYP) enzymes.
- ADMET Predictor™: A commercial software platform that offers a comprehensive suite of models for predicting ADME and toxicity properties.
- Schrödinger Suite: This software is often employed for more in-depth analyses, including 3D-QSAR studies to filter compounds based on ADME properties.
- HDOCK Server: A free online tool used for molecular docking protocols to predict the binding affinity between a ligand and a protein target.

General In-Silico ADME/PK Prediction Workflow:

- **Compound Structure Preparation:** The 3D structures of the pyran derivatives are prepared, often involving energy minimization to obtain a stable conformation.
- **Physicochemical Property Prediction:** Key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated.
- **Drug-Likeness Evaluation:** The predicted properties are evaluated against established rules, most commonly Lipinski's rule of five, to assess the potential for oral bioavailability.
- **Pharmacokinetic Prediction:**
 - **Absorption:** Gastrointestinal absorption is predicted based on factors like solubility and permeability.
 - **Distribution:** Blood-brain barrier permeability is a critical parameter assessed for compounds targeting the central nervous system.
 - **Metabolism:** The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted, which is crucial for anticipating drug-drug interactions.
 - **Excretion:** While less commonly detailed in initial in-silico screens, some tools can provide predictions related to renal clearance.
- **Toxicity Prediction:** Some platforms also offer predictions for potential toxicity, such as carcinogenicity and hERG inhibition.

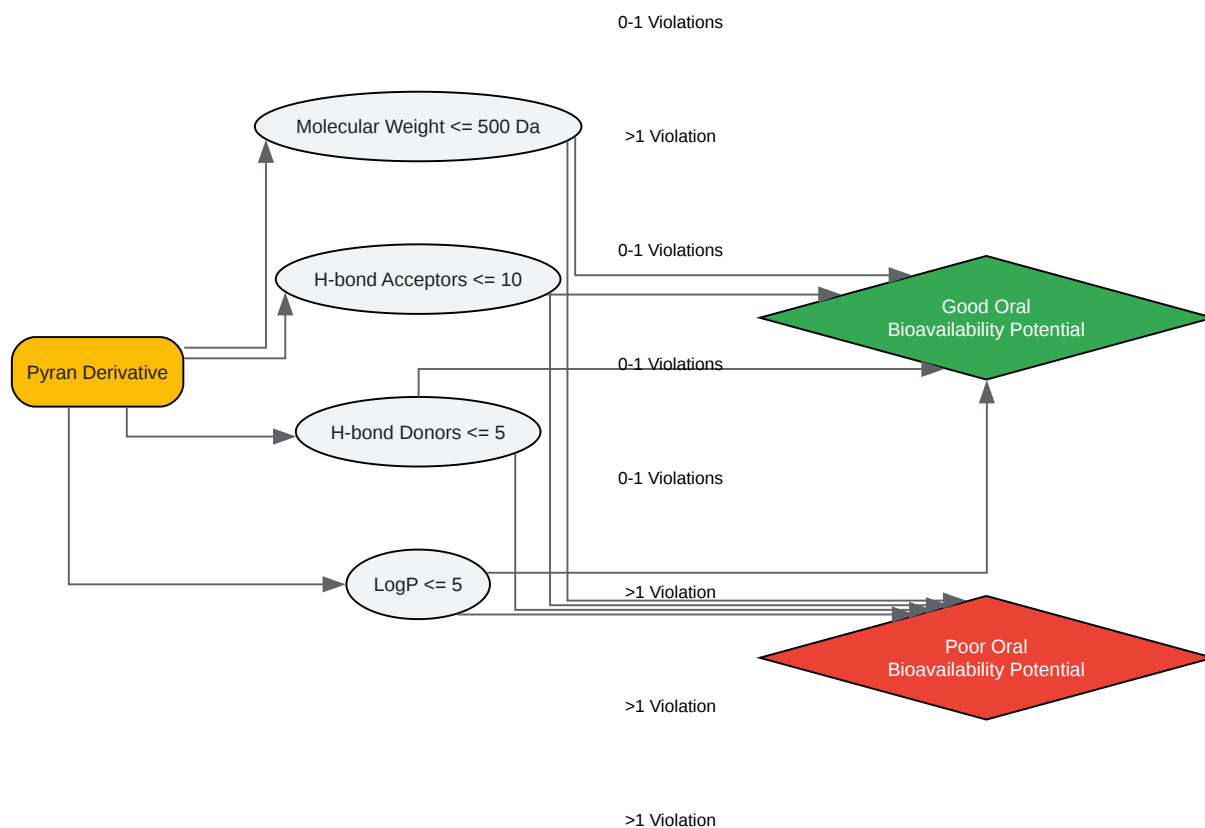
Visualizing the Computational Workflow

The following diagrams illustrate the typical workflows and conceptual relationships in the in-silico evaluation of pyran derivatives.



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Caption: Workflow of in-silico ADME prediction for pyran derivatives.



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Caption: Lipinski's Rule of Five for predicting oral bioavailability.

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